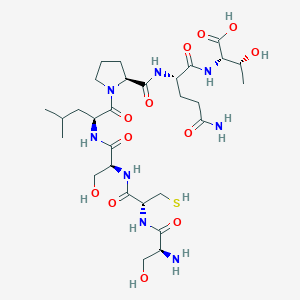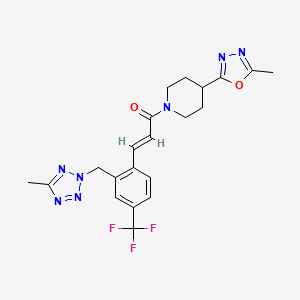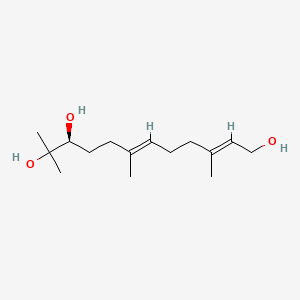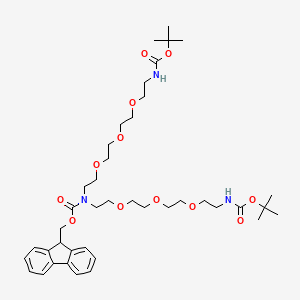
Jak3-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jak3-IN-9 is a selective inhibitor of Janus kinase 3 (JAK3), a member of the Janus kinase family of tyrosine kinases. JAK3 plays a crucial role in the signaling pathways of various cytokines, which are essential for immune cell development and function. Inhibitors like this compound are of significant interest due to their potential therapeutic applications in treating autoimmune diseases and certain types of cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Jak3-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functionalization: Introduction of various functional groups to the core structure to enhance its inhibitory activity and selectivity towards JAK3.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, large-scale reactors, and advanced purification techniques to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
Jak3-IN-9 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Jak3-IN-9 has a wide range of scientific research applications, including:
Mecanismo De Acción
Jak3-IN-9 exerts its effects by selectively inhibiting the activity of JAK3. It binds to the ATP-binding site of JAK3, preventing the phosphorylation and activation of downstream signaling molecules such as STAT proteins. This inhibition disrupts the JAK/STAT signaling pathway, which is crucial for the proliferation and differentiation of immune cells .
Comparación Con Compuestos Similares
Similar Compounds
Tofacitinib: Another JAK inhibitor that targets JAK1 and JAK3, used in the treatment of rheumatoid arthritis.
Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A JAK1 and JAK2 inhibitor used in the treatment of rheumatoid arthritis.
Uniqueness
Jak3-IN-9 is unique in its high selectivity for JAK3 compared to other JAK inhibitors. This selectivity reduces the likelihood of off-target effects and makes it a promising candidate for treating diseases specifically associated with JAK3 dysregulation .
Propiedades
Fórmula molecular |
C17H23N5O4S |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
[4-[[5-carbamoyl-4-[[(2R)-3-methylbutan-2-yl]amino]pyrimidin-2-yl]amino]phenyl] methanesulfonate |
InChI |
InChI=1S/C17H23N5O4S/c1-10(2)11(3)20-16-14(15(18)23)9-19-17(22-16)21-12-5-7-13(8-6-12)26-27(4,24)25/h5-11H,1-4H3,(H2,18,23)(H2,19,20,21,22)/t11-/m1/s1 |
Clave InChI |
PPLPVIMTEDXJNJ-LLVKDONJSA-N |
SMILES isomérico |
C[C@H](C(C)C)NC1=NC(=NC=C1C(=O)N)NC2=CC=C(C=C2)OS(=O)(=O)C |
SMILES canónico |
CC(C)C(C)NC1=NC(=NC=C1C(=O)N)NC2=CC=C(C=C2)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)
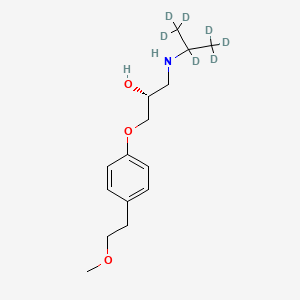
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)

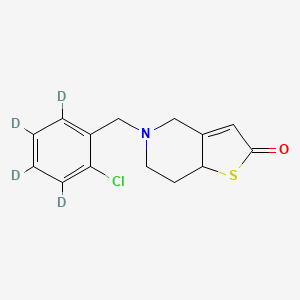
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)

